molecular formula C8H6Cl2FNO B8622240 Ethanone, 1-(2-amino-4-chloro-3-fluorophenyl)-2-chloro-

Ethanone, 1-(2-amino-4-chloro-3-fluorophenyl)-2-chloro-

Cat. No. B8622240
M. Wt: 222.04 g/mol
InChI Key: JMTRCMUHKAGCTI-UHFFFAOYSA-N
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Patent
US09334261B2

Procedure details

To a stirred solution of compound 2 (4.5 g, 20.3 mmol) in toluene (50 mL) was added cyclopropyl magnesium bromide (0.5 M in THF; 102.0 mL, 50.9 mmol) at 0° C. under inert atmosphere. The reaction mixture was stirred at 0° C. for 15 min and then warmed to RT and stirring was continued for additional 1 h. After completion of the reaction (TLC), the reaction mixture was quenched with sat. NH4Cl solution (10 mL) and extracted with EtOAc (3×75 mL). The combined organic extracts were dried over Na2SO4, filtered and concentrated under reduced pressure to obtain the crude. The crude was purified (silica gel column chromatography; 1% EtOAc/Hexanes to afford compound 3 (2.7 g, 63%) as an off-white solid. 1H NMR (500 MHz, DMSO-d6): δ 11.55 (s, 1H), 7.18 (d, J=8.5 Hz, 1H), 6.97 (dd, J=8.5, 6.5 Hz, 1H), 6.16 (s, 1H), 2.03-1.99 (m, 1H), 0.99-0.96 (m, 2H), 0.83-0.80 (m, 2H); LC-MS (ESI): 91.6%; m/z 208.1 (M−H+); (column: X Select CSH C-18, 50×3.0 mm, 3.5 μm); RT 4.32 min; 5 mM NH4OAc: ACN; 0.8 mL/min).
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
cyclopropyl magnesium bromide
Quantity
102 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([F:8])=[C:6]([Cl:9])[CH:5]=[CH:4][C:3]=1[C:10](=O)[CH2:11]Cl.[CH:14]1([Mg]Br)[CH2:16][CH2:15]1>C1(C)C=CC=CC=1>[Cl:9][C:6]1[C:7]([F:8])=[C:2]2[C:3]([CH:10]=[C:11]([CH:14]3[CH2:16][CH2:15]3)[NH:1]2)=[CH:4][CH:5]=1

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
NC1=C(C=CC(=C1F)Cl)C(CCl)=O
Name
cyclopropyl magnesium bromide
Quantity
102 mL
Type
reactant
Smiles
C1(CC1)[Mg]Br
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to RT
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for additional 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction (TLC)
CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with sat. NH4Cl solution (10 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain the crude
CUSTOM
Type
CUSTOM
Details
The crude was purified

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 1%
Name
Type
product
Smiles
ClC1=CC=C2C=C(NC2=C1F)C1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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